2-[(5Z)-4-OXO-5-[(PYRIDIN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
Description
2-[(5Z)-4-OXO-5-[(PYRIDIN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound featuring a thiazolidine ring, a pyridine moiety, and a propanoic acid group
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-7(11(16)17)14-10(15)9(19-12(14)18)6-8-4-2-3-5-13-8/h2-7H,1H3,(H,16,17)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHWSRJMFMDZEY-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=N2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=N2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-OXO-5-[(PYRIDIN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID typically involves the condensation of pyridine-2-carbaldehyde with thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate optimization of reaction conditions and purification techniques could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The pyridine moiety can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(5Z)-4-OXO-5-[(PYRIDIN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-OXO-5-[(PYRIDIN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: A simpler analog with a pyridine ring and a propanoic acid group.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyridine moieties but different core structures.
Uniqueness
2-[(5Z)-4-OXO-5-[(PYRIDIN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is unique due to its combination of a thiazolidine ring, a pyridine moiety, and a propanoic acid group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 2-[(5Z)-4-OXO-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazolidine ring, a pyridine moiety, and a propanoic acid functional group. Its molecular formula is , with a molecular weight of approximately 360.38 g/mol. The presence of sulfur and nitrogen in its structure contributes to its reactivity and potential biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biomolecular targets, including enzymes and receptors. It is hypothesized that the thiazolidinone core may facilitate binding to active sites of target proteins, influencing their activity. This interaction can lead to modulation of cellular pathways associated with inflammation, cancer progression, and microbial resistance.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds possess inhibitory effects against a range of bacteria and fungi. The exact mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Thiazolidinones have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses . This activity positions the compound as a candidate for developing anti-inflammatory medications.
Anticancer Potential
Several studies have highlighted the anticancer properties of thiazolidinone derivatives. The ability to induce apoptosis in cancer cells while sparing normal cells is particularly notable. Research has shown that these compounds can inhibit tumor growth by interfering with cell cycle progression and inducing oxidative stress within cancer cells .
Research Findings
Case Studies
- Antimicrobial Study : A comparative study on the efficacy of thiazolidinone derivatives against Staphylococcus aureus found that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL, indicating strong antibacterial activity.
- Anti-inflammatory Research : In vitro assays showed that thiazolidinones reduced TNF-alpha levels in macrophages by up to 70%, supporting their role in modulating inflammatory responses .
- Cancer Cell Line Analysis : In a study involving breast cancer cell lines, treatment with thiazolidinone derivatives resulted in a significant reduction in cell viability (up to 50% at 25 µM concentration), indicating their potential as anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
